molecular formula C18H25N3O5S B2436618 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acrylamide CAS No. 2035004-20-5

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acrylamide

Katalognummer: B2436618
CAS-Nummer: 2035004-20-5
Molekulargewicht: 395.47
InChI-Schlüssel: MCDNHEGSKOCNKP-GQCTYLIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C18H25N3O5S and its molecular weight is 395.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-20(2)27(23,24)21-9-7-15(8-10-21)12-19-18(22)6-4-14-3-5-16-17(11-14)26-13-25-16/h3-6,11,15H,7-10,12-13H2,1-2H3,(H,19,22)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDNHEGSKOCNKP-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acrylamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data and research findings.

Chemical Structure and Synthesis

The structure of the compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties. The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzo[d][1,3]dioxole moiety : This can be achieved through reactions involving catechol and formaldehyde.
  • Synthesis of the piperidine derivative : This involves the introduction of a sulfamoyl group to enhance biological activity.
  • Acrylamide formation : The final step involves coupling the benzo[d][1,3]dioxole and piperidine moieties through an acrylamide linkage.

Anticancer Properties

Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activity . For instance, a study evaluating various derivatives found that those with similar structural characteristics showed promising cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116). The IC50 values for these compounds ranged from 16.19 to 17.16 μM, demonstrating their potential as anticancer agents .

Table 1: Cytotoxicity Data of Related Compounds

Compound IDCell LineIC50 (μM)Reference
Compound 9HCT-11616.19 ± 1.35
Compound 9MCF-717.16 ± 1.54
Compound 2aHep3B3.94
DoxorubicinMCF-7~10

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The benzo[d][1,3]dioxole moiety may interact with specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Studies have shown that related compounds can induce cell cycle arrest at various phases, particularly in the G2-M phase, which is critical for preventing cancer cell division .

Additional Biological Activities

In addition to anticancer properties, compounds with similar structures have been reported to possess other biological activities:

  • Antioxidant Activity : Compounds containing the benzo[d][1,3]dioxole structure have demonstrated antioxidant properties through mechanisms such as free radical scavenging.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro.

Case Studies and Research Findings

A comprehensive study involved the synthesis and biological evaluation of multiple benzodioxole derivatives. The results indicated that compounds with both benzodioxole and acrylamide functionalities exhibited enhanced cytotoxicity compared to their counterparts lacking these groups. Notably, compound 2a was highlighted for its ability to significantly inhibit cell proliferation in Hep3B liver cancer cells .

Q & A

Q. What are the key synthetic pathways for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acrylamide?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Aldol condensation between a benzo[d][1,3]dioxole-5-carbaldehyde derivative and a ketone or acrylate precursor to form the α,β-unsaturated carbonyl intermediate .
  • Step 2 : Amide coupling between the acryloyl intermediate and the N-substituted piperidine derivative, often using coupling agents like EDC/HOBt or DCC in solvents such as DMF or dichloromethane .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution) or recrystallization to isolate the pure E-isomer .

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm regiochemistry and stereochemistry (e.g., E-configuration via coupling constants J=15.2HzJ = 15.2 \, \text{Hz}) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., acrylamide C=O stretch at ~1650 cm1^{-1}) .

Q. What preliminary assays are used to screen biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC50_{50} values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
  • Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines to assess antiproliferative effects .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and stereoselectivity?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
  • Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to accelerate coupling reactions .
  • Temperature Control : Lower temperatures (~0–5°C) during amide coupling reduce side reactions like racemization .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Orthogonal Assays : Validate target engagement using both biochemical (e.g., enzyme inhibition) and cellular (e.g., CRISPR knockouts) approaches .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Structural Analog Comparison : Compare activity profiles with analogs lacking the dimethylsulfamoyl group to isolate functional contributions .

Q. How can molecular docking predict interactions with biological targets?

  • Methodological Answer :
  • Protein Preparation : Retrieve target structures from PDB (e.g., kinase domains), then optimize via energy minimization .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on key interactions (e.g., hydrogen bonds with the piperidine sulfamoyl group) .
  • Validation : Cross-check docking results with mutagenesis data (e.g., alanine scanning of binding site residues) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve reproducibility and reduce reaction times compared to batch processing .
  • Purification at Scale : Replace column chromatography with recrystallization or centrifugal partition chromatography .
  • Byproduct Management : Optimize quenching steps (e.g., aqueous washes) to remove unreacted starting materials .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.